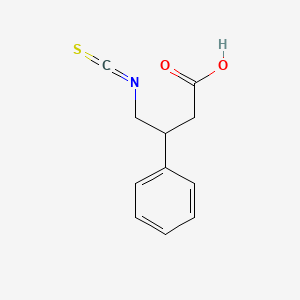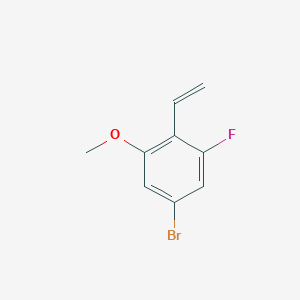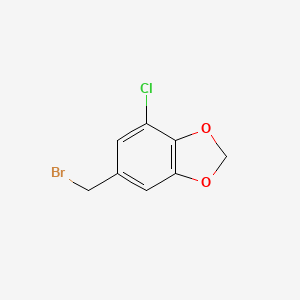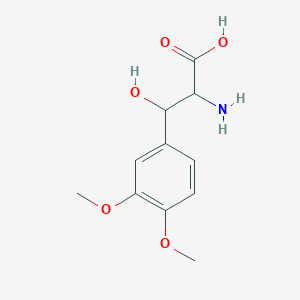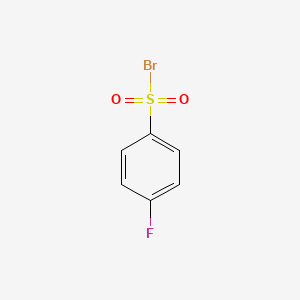
4-Fluorobenzene-1-sulfonylbromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Fluorobenzene-1-sulfonylbromide is an organic compound with the molecular formula C6H4BrFO2S. It is a derivative of benzene, where a fluorine atom is attached to the benzene ring along with a sulfonyl bromide group. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluorobenzene-1-sulfonylbromide typically involves the sulfonation of 4-fluorobenzene followed by bromination. One common method is as follows:
Sulfonation: 4-Fluorobenzene is treated with sulfur trioxide (SO3) or chlorosulfonic acid (ClSO3H) to introduce the sulfonyl group, forming 4-fluorobenzenesulfonic acid.
Bromination: The resulting 4-fluorobenzenesulfonic acid is then reacted with phosphorus tribromide (PBr3) or bromine (Br2) to replace the hydroxyl group with a bromine atom, yielding this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-Fluorobenzene-1-sulfonylbromide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, alcohols, or thiols.
Reduction Reactions: The sulfonyl group can be reduced to a sulfide or a thiol.
Oxidation Reactions: The compound can undergo oxidation to form sulfonic acids or sulfonates.
Common Reagents and Conditions
Substitution: Reagents like sodium azide (NaN3), potassium thiocyanate (KSCN), or primary amines (RNH2) are commonly used under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.
Major Products
The major products formed from these reactions include substituted benzene derivatives, sulfides, thiols, sulfonic acids, and sulfonates.
Applications De Recherche Scientifique
4-Fluorobenzene-1-sulfonylbromide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for introducing sulfonyl and fluorine groups into molecules.
Biology: The compound is utilized in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It serves as an intermediate in the production of drugs and diagnostic agents.
Industry: The compound is employed in the manufacture of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Fluorobenzene-1-sulfonylbromide involves its reactivity with nucleophiles and electrophiles. The sulfonyl bromide group is highly reactive, allowing the compound to participate in various substitution and addition reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromofluorobenzene: Similar in structure but lacks the sulfonyl group.
4-Fluorobenzenesulfonyl chloride: Similar but contains a chlorine atom instead of bromine.
4-Fluorobenzenesulfonic acid: Similar but lacks the bromine atom.
Uniqueness
4-Fluorobenzene-1-sulfonylbromide is unique due to the presence of both fluorine and sulfonyl bromide groups, which confer distinct reactivity and properties. This combination allows it to participate in a broader range of chemical reactions compared to its analogs.
Propriétés
Formule moléculaire |
C6H4BrFO2S |
|---|---|
Poids moléculaire |
239.06 g/mol |
Nom IUPAC |
4-fluorobenzenesulfonyl bromide |
InChI |
InChI=1S/C6H4BrFO2S/c7-11(9,10)6-3-1-5(8)2-4-6/h1-4H |
Clé InChI |
ULKSBNNXKJWYFZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1F)S(=O)(=O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{3-aminospiro[3.3]heptan-1-yl}-7-fluoroquinoxaline-5-carboxamide](/img/structure/B13621211.png)
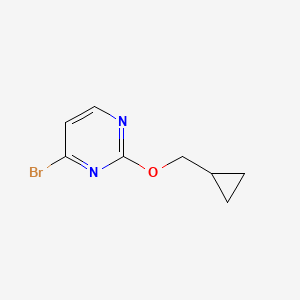
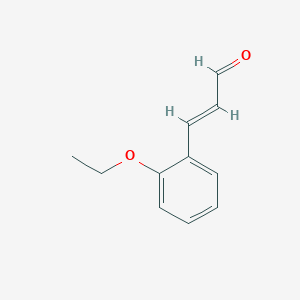


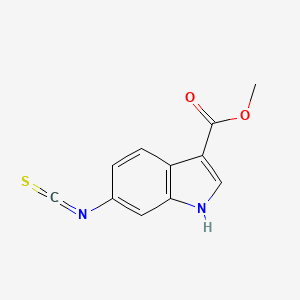

![3-Chloro-4-[(trifluoromethyl)sulfanyl]benzoic acid](/img/structure/B13621264.png)
aminehydrochloride](/img/structure/B13621268.png)
